molecular formula C9H14F6N2O3 B2644989 ethyl N-[2,2,2-trifluoro-1-[(2-methoxyethyl)amino]-1-(trifluoromethyl)ethyl]carbamate CAS No. 340033-69-4

ethyl N-[2,2,2-trifluoro-1-[(2-methoxyethyl)amino]-1-(trifluoromethyl)ethyl]carbamate

Cat. No. B2644989
CAS RN: 340033-69-4
M. Wt: 312.212
InChI Key: IGBXMILYQVKMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[2,2,2-trifluoro-1-[(2-methoxyethyl)amino]-1-(trifluoromethyl)ethyl]carbamate is a chemical compound with the molecular formula C9H14F6N2O3 . It is available for purchase for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available resources .

Scientific Research Applications

Analytical Chemistry Applications

Characterization of Fluorinated Derivatives : A study by Mahnaz Vatankhah and M. Moini (1994) explored the characterization of fluorinated ethylchloroformate derivatives of protein amino acids using positive and negative chemical ionization gas chromatography/mass spectrometry. They found that a solution of ethyl chloroformate with trifluoroethanol (or ethanol) and pyridine reacts rapidly with carboxylic and amino groups of amino acids to form n-ethoxycarbonyl amino acid trifluoroethyl (or ethyl) esters, which produce strong peaks representative of molecular ions in both positive and negative chemical ionization modes. This sensitivity of detection of the trifluoroethyl ester derivatives versus ethyl ester derivatives was also discussed, highlighting the method's applicability in analytical chemistry for detecting amino acid derivatives (Vatankhah & Moini, 1994).

Stable Isotope Ratio Analysis of Amino Acids : Jens Pietzsch, U. Julius, and M. Hanefeld (1997) utilized N(O,S)-ethoxycarbonyl trifluoroethyl amino acid esters, formed by reacting amino acids with ethylchloroformate plus trifluoroethanol plus pyridine, for a rapid and sensitive determination of specific enrichment of stable isotopically labeled tracer amino acids in blood plasma and protein hydrolysates. This study underscores the derivatives' utility in enhancing gas chromatography/electron impact mass spectrometry (GC/EI-MS) analysis efficiency (Pietzsch, Julius, & Hanefeld, 1997).

Drug Delivery Applications

Detachable Poly(ethylene glycol) Conjugates : S. Zalipsky et al. (1999) developed new detachable poly(ethylene glycol) (PEG) conjugates utilizing a strategy based on forming a benzyl carbamate linkage substituted with a disulfide. This reversible attachment method aims at regenerating the natural phospholipid, diacyl phosphatidylethanolamine, under nonreducing conditions, showcasing a novel approach in drug delivery systems to improve therapeutic efficacy and reduce side effects (Zalipsky et al., 1999).

properties

IUPAC Name

ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-methoxyethylamino)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F6N2O3/c1-3-20-6(18)17-7(8(10,11)12,9(13,14)15)16-4-5-19-2/h16H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBXMILYQVKMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[2,2,2-trifluoro-1-[(2-methoxyethyl)amino]-1-(trifluoromethyl)ethyl]carbamate

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